molecular formula C14H10F3NO B1463183 4-Methyl-2-(2-trifluoromethylbenzoyl)pyridine CAS No. 1187165-17-8

4-Methyl-2-(2-trifluoromethylbenzoyl)pyridine

Cat. No.: B1463183
CAS No.: 1187165-17-8
M. Wt: 265.23 g/mol
InChI Key: AOFQDCCEBTVAMO-UHFFFAOYSA-N
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Description

“4-Methyl-2-(2-trifluoromethylbenzoyl)pyridine” is a chemical compound with the molecular formula C14H10F3NO and a molecular weight of 265.23 g/mol . Its IUPAC name is (4-methyl-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone .


Synthesis Analysis

Trifluoromethylpyridines (TFMPs), including “this compound”, are synthesized through various methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a trifluoromethyl group and a methyl group .


Chemical Reactions Analysis

Trifluoromethylpyridines (TFMPs) are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the synthesis of several crop-protection products .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 265.23 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Luminescent Materials

Rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes exhibit blue-green luminescence, with applications in photophysical studies and potentially in the development of luminescent materials (Li et al., 2012).

Advanced Polymers

Novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been developed, demonstrating high thermal stability, mechanical strength, and low moisture absorption, making them suitable for advanced materials applications (Liu et al., 2013).

Polyimide Synthesis

Soluble polyimides derived from the polycondensation of pyridine-based aromatic diamines exhibit excellent solubility and thermal stability, relevant for the production of high-performance polymers (Zhang et al., 2007).

Catalytic Activities

Palladium and ruthenium complexes with pyridine-functionalized ligands show promise in catalytic applications, including transfer hydrogenation and Mizoroki-Heck reactions, due to the electronic effects of the N-heterocyclic carbene ligands (Wang et al., 2018), (Li et al., 2011).

Chemosensory Materials

Polyfluorenes with pyridine-based groups have been synthesized for their responsive properties to metal ions and protons, which could be utilized in developing tailored sensory materials (Du et al., 2007).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

Trifluoromethylpyridines (TFMPs) have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

(4-methylpyridin-2-yl)-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-9-6-7-18-12(8-9)13(19)10-4-2-3-5-11(10)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFQDCCEBTVAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601194193
Record name (4-Methyl-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601194193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187165-17-8
Record name (4-Methyl-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methyl-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601194193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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